N-hydroxyfuran-3-carboximidamide
Description
Properties
IUPAC Name |
N'-hydroxyfuran-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-5(7-8)4-1-2-9-3-4/h1-3,8H,(H2,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDQDBYLTNKXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Hydroxyfuran 3 Carboximidamide and Its Derivatives
Direct Synthesis Approaches to N-Hydroxyfuran-3-carboximidamide
The direct synthesis of this compound involves the formation of the core furan-3-carboximidamide (B13616034) structure with a hydroxyl group attached to the imine nitrogen. This process requires careful selection of precursors and optimization of reaction conditions to achieve desirable yields and purity.
Precursor Selection and Optimization in this compound Synthesis
The choice of starting materials is critical in the synthesis of this compound. A common strategy involves the use of furan-3-carbonitrile as a key precursor. The nitrile group provides a reactive site for the addition of hydroxylamine (B1172632), leading to the formation of the desired N-hydroxycarboximidamide moiety.
Another approach utilizes furan-3-carboxylic acid derivatives. researchgate.net For instance, furan-3-carboxylic acid can be converted to an acyl chloride, which then reacts with hydroxylamine. researchgate.net The optimization of this process often involves exploring different activating agents for the carboxylic acid and controlling the stoichiometry of the reactants to maximize the yield of the target compound.
A notable method for synthesizing related furan (B31954) carboxamides involves the reaction of 4-trichloroacetyl-2,3-dihydrofuran, which upon aromatization and subsequent nucleophilic displacement of the trichloromethyl group with amines, can yield furan-3-carboxamides. researchgate.net While this specific example leads to carboxamides, a similar strategy employing hydroxylamine as the nucleophile could conceptually be applied to the synthesis of this compound.
The synthesis of N-substituted succinimides, which are precursors to hydroxamic acids, provides insight into relevant reaction mechanisms. The acylation of an amine by succinic anhydride, followed by cyclodehydration, is a common route. mdpi.com This fundamental reaction type is analogous to the formation of intermediates in the synthesis of furan-based amidoximes.
Reaction Conditions and Yield Enhancement for this compound Formation
The conditions under which the synthesis is performed play a pivotal role in the successful formation of this compound and the maximization of its yield. The reaction of furan-3-carbonitrile with hydroxylamine is typically carried out in a suitable solvent and may require the presence of a base to facilitate the reaction. Temperature and reaction time are critical parameters that must be carefully controlled to prevent the degradation of the sensitive furan ring and the product.
In the synthesis of furan-3-carboxylic acid derivatives, reaction conditions for the conversion of the acid to an ester have been reported. For example, the reaction of a furan-3-carboxylic acid precursor with alcohols in the presence of triethylamine (B128534) in a sealed tube can produce the corresponding esters in good yields. researchgate.net Similar considerations for controlled temperature and pressure would be necessary when reacting with hydroxylamine.
Furthermore, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. A microwave-assisted Fries rearrangement has been successfully used in the synthesis of a related heterocyclic benzamide, demonstrating the potential for this technology to drive reactions that might otherwise require harsh conditions or long reaction times. researchgate.net This technique could potentially be applied to enhance the efficiency of this compound synthesis.
The table below summarizes various reaction conditions and their impact on the yield of related furan derivatives, providing a basis for optimizing the synthesis of this compound.
| Precursor | Reagents | Conditions | Product | Yield (%) | Reference |
| Furan-3-carboxylic acid derivative | NaOH 1 M solution, benzene | Reflux, 16 h | Furan-3-carboxylic acid | 70 | researchgate.net |
| Furan-3-carboxylic acid derivative | Methyl alcohol, Et3N | Sealed tube | Furan-3-carboxylic ester | Good | researchgate.net |
| 1,4-diynamide-3-ol | AgOTf, 8-methylquinoline (B175542) N-oxide | DCM, rt, 6 h | 2-substituted furan-4-carboxamide | High | nih.gov |
Solvent Effects and Catalysis in this compound Synthesis
The choice of solvent is a crucial factor that can significantly influence the outcome of the synthesis. The solubility of reactants and the stability of intermediates and products are all affected by the solvent system. In the synthesis of furan derivatives, solvents such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are commonly employed. researchgate.netnih.gov For instance, the direct alkenylation of furoic acid derivatives has been successfully carried out in DMF. researchgate.net The synthesis of 2-substituted furan-4-carboxamides has been achieved in DCM at room temperature. nih.gov
Catalysis plays a vital role in many synthetic routes to furan derivatives. Metal catalysts, particularly those based on ruthenium and silver, have been shown to be effective. For example, a ruthenium catalyst, [Ru(p-cymene)Cl2]2, has been used for the direct alkenylation of furoic acid derivatives. researchgate.net Silver(I) catalysts, such as AgOTf, have been employed in the oxidative cyclization of 1,4-diynamide-3-ols to form furan-4-carboxamides. nih.gov The selection of the appropriate catalyst and ligand system is critical for achieving high efficiency and selectivity.
The development of catalyst- and solvent-free reaction conditions is a growing area of interest in green chemistry. Microwave-assisted synthesis, as mentioned earlier, can sometimes be performed without a solvent, which simplifies purification and reduces environmental impact. researchgate.net
The following table details the impact of different solvents and catalysts on the synthesis of related furan compounds.
| Reaction Type | Catalyst | Solvent | Key Findings | Reference |
| Direct Alkenylation | [Ru(p-cymene)Cl2]2 | DMF | Effective for C-H functionalization of furoic acid derivatives. | researchgate.net |
| Oxidative Cyclization | AgOTf | DCM | Mild and efficient for the synthesis of 2-substituted furan-4-carboxamides. | nih.gov |
| Hydroarylation | TfOH or AlCl3 | - | Products of hydroarylation of the carbon-carbon double bond are formed. | nih.gov |
| Fries Rearrangement | None | None (Microwave) | Efficient, regioselective synthesis under catalyst- and solvent-free conditions. | researchgate.net |
Synthesis of this compound Analogs and Core Modifications
The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the fine-tuning of the molecule's properties. This can be achieved by introducing substituents on the furan ring or by modifying the amidoxime (B1450833) moiety.
Substituent Effects on Furan Ring Derivatization in this compound Analogs
The introduction of substituents onto the furan ring can significantly influence the electronic properties and reactivity of the molecule. The high sensitivity of the furan ring to acids and strong oxidants presents a challenge for its functionalization. researchgate.net However, various catalytic methods have been developed to address this.
Ruthenium-catalyzed C-H functionalization has been used to introduce substituents at various positions on the furan ring. researchgate.net For example, the direct olefination of furan derivatives can be achieved, although controlling the site-selectivity between the C2 and C5 positions can be challenging. researchgate.net
The nature of the substituents already present on the furan ring can direct the position of further functionalization. For instance, in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a strong acid leads to hydroarylation at the carbon-carbon double bond adjacent to the furan ring. nih.gov This demonstrates how existing functional groups can influence the reactivity of other parts of the molecule.
The following table provides examples of how substituents affect the derivatization of the furan ring.
| Starting Material | Reagents | Reaction Type | Outcome | Reference |
| Furoic acid derivatives | Acrylates, [Ru(p-cymene)Cl2]2 | Alkenylation | Formation of 4-substituted furans. | researchgate.net |
| 3-(Furan-2-yl)propenoic acid | Arenes, TfOH or AlCl3 | Hydroarylation | Formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. | nih.gov |
| 1,4-diynamide-3-ols | 8-methylquinoline N-oxide, AgOTf | Oxidative Cyclization | Synthesis of 2-substituted furan-4-carboxamides. | nih.gov |
Modifications at the Amidoxime Moiety of this compound
Modifications to the amidoxime group can be achieved through various synthetic strategies. The N-hydroxy group can be alkylated or acylated to produce a range of derivatives. The synthesis of O-aroyl-N,N-dimethylhydroxylamines from carboxylic acids and N,N-dimethylformamide using a hypervalent iodine reagent highlights a method for modifying the hydroxylamine portion of a molecule. organic-chemistry.org
The synthesis of hydroxamic acids through the ring-opening of N-substituted succinimides with hydroxylamine provides a relevant model for understanding the reactivity of the N-hydroxyamide linkage. mdpi.com The conditions for this reaction are dependent on the pKa of the starting amine, indicating that electronic effects play a significant role. mdpi.com
Furthermore, the development of novel catalytic strategies for the synthesis of furans and their derivatives is an active area of research. mdpi.com These advancements can provide new tools for modifying the core structure and the functional groups of this compound. For example, the use of iron(III) sulfate (B86663) as a catalyst in the synthesis of 2,5-furandicarboxylic acid dimethyl ester demonstrates the potential for using earth-abundant metals in furan chemistry. mdpi.com
Multi-component Reactions Incorporating this compound Scaffolds
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single, one-pot operation to form a product that incorporates all or most of the starting materials. nih.gov This approach offers significant advantages in terms of step economy, reduced waste, and the rapid generation of molecular diversity, making it a powerful tool in medicinal chemistry and drug discovery. nih.govnih.gov
While no MCRs have been explicitly reported for the direct synthesis of this compound, the principles of MCRs can be applied to construct the core furan scaffold with appropriate functionalization for subsequent conversion. For instance, a hypothetical three-component reaction could be envisioned involving a propargyl alcohol derivative, an aldehyde, and hydroxylamine, catalyzed by a suitable transition metal, to assemble a highly substituted furan ring bearing the necessary precursors for the N-hydroxycarboximidamide group.
Another plausible strategy involves leveraging well-established MCRs like the Ugi or Passerini reactions. The Ugi four-component reaction, for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. A furan-3-carboxaldehyde could serve as the aldehyde component. The resulting Ugi product would bear an amide linkage and a new stereocenter, offering a versatile intermediate that could be chemically elaborated to the target this compound derivative. Similarly, the Passerini three-component reaction of a furan-3-carboxaldehyde, a carboxylic acid, and an isocyanide would yield an α-acyloxy carboxamide, another key intermediate for diversification. nih.gov
The synthesis of various substituted furans and related heterocycles through MCRs has been documented, providing a strong basis for these proposed routes. nih.govmdpi.com For example, a one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines has been shown to produce functionalized pyrroles, demonstrating the power of MCRs in heterocycle synthesis. mdpi.com
Table 1: Hypothetical MCR Strategy for this compound Precursors
| MCR Type | Component 1 | Component 2 | Component 3 | Component 4 | Potential Intermediate |
|---|---|---|---|---|---|
| Ugi-4CR | Furan-3-carboxaldehyde | Ammonia | Isocyanoacetate | Acetic Acid | α-Aminoacyl-amide furan derivative |
Stereoselective Synthesis Considerations for this compound Derivatives
The parent compound, this compound, is achiral. However, the synthesis of chiral derivatives is of significant interest for pharmaceutical applications, as stereochemistry often plays a critical role in biological activity. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing a specific enantiomer or diastereomer.
Strategies for the stereoselective synthesis of furan derivatives generally fall into several categories that could be applied to this context: dntb.gov.uascilit.com
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as carbohydrates, to construct the chiral furan scaffold. dntb.gov.uascilit.com Carbohydrates contain multiple stereocenters, which can be strategically manipulated to yield enantiomerically pure furan derivatives.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral amines, phosphoric acids, or other small organic molecules can catalyze reactions, such as Friedel-Crafts alkylations or Michael additions onto furan precursors, to introduce chirality with high enantioselectivity. scilit.com
Metal-Catalyzed Asymmetric Reactions: Transition metal complexes with chiral ligands can catalyze a wide range of enantioselective transformations. For furan derivatives, this could include asymmetric hydrogenation of a double bond in a dihydrofuran precursor or a cross-coupling reaction that creates a chiral center on a side chain.
Chemoenzymatic Methods: Enzymes are highly efficient and selective catalysts. Kinetic resolution of a racemic mixture of furan derivatives using enzymes like lipases can provide access to enantiomerically enriched compounds. dntb.gov.ua
While methods for the stereoselective synthesis of saturated tetrahydrofurans are well-developed, achieving stereocontrol in reactions involving the aromatic furan ring presents unique challenges. nih.govresearchgate.net However, recent advances in catalytic asymmetric methods offer promising avenues for creating chiral this compound derivatives. dntb.gov.uascilit.com For example, an asymmetric Povarov reaction could be envisioned to construct a chiral, fused heterocyclic system containing the furan-3-carboximidamide moiety.
Table 2: Summary of Stereoselective Synthesis Strategies for Furan Derivatives
| Strategy | Description | Potential Application for Target Derivatives |
|---|---|---|
| Chiral Pool Synthesis | Use of natural chiral molecules (e.g., sugars) as starting materials. dntb.gov.uascilit.com | Synthesis of derivatives with chiral appendages derived from the chiral pool. |
| Asymmetric Organocatalysis | Use of small chiral organic molecules as catalysts to induce enantioselectivity. scilit.com | Enantioselective functionalization of a furan precursor at a prochiral position. |
| Chiral Metal Catalysis | Employment of transition metal complexes with chiral ligands. | Asymmetric hydrogenation or cross-coupling to create stereocenters. |
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org Applying these principles to the synthesis of this compound is crucial for developing environmentally and economically sustainable manufacturing processes.
A key aspect of a green synthesis is the use of renewable feedstocks. The furan core of the target molecule is readily derivable from biomass. rsc.org Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), produced from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, are considered key platform chemicals. mdpi.commdpi.com These can be converted through various catalytic processes into furan-3-carboxylic acid, a direct precursor for the carboximidamide functionality. rsc.orgnih.govresearchgate.net
Key green chemistry strategies applicable to the synthesis include:
Catalysis: The use of catalysts is inherently green as it allows for reactions to occur with higher efficiency and selectivity under milder conditions, reducing energy consumption. For furan synthesis, heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled. mdpi.comnih.gov Zeolites and metal oxides have shown promise in the conversion of biomass to furan platform chemicals. nih.gov Biocatalysis, using enzymes or whole microorganisms, offers a highly selective and environmentally benign alternative to traditional chemical methods.
Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2 is a core principle. The synthesis of furan-based monomers has been demonstrated in more environmentally friendly solvent systems. rsc.org One-pot reactions, where multiple synthetic steps are performed in the same vessel, can also significantly reduce solvent usage and waste generation. mdpi.com
Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. MCRs are excellent examples of atom-economical reactions. nih.gov Oxidative carbonylation reactions using oxygen from the air as the terminal oxidant represent a green alternative to traditional methods that use stoichiometric, often toxic, oxidants. nih.gov
Table 3: Comparison of Synthetic Approaches for Furan Derivatives
| Parameter | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Starting Material | Petroleum-based chemicals | Biomass-derived furfural or HMF rsc.orgmdpi.com |
| Catalyst | Stoichiometric reagents, homogeneous catalysts | Recyclable heterogeneous catalysts, biocatalysts mdpi.comnih.gov |
| Solvent | Volatile organic compounds (VOCs) | Water, ethanol, ionic liquids, solvent-free conditions rsc.orgnih.gov |
| Oxidant | Heavy metal oxidants (e.g., CrO3) | Molecular oxygen, hydrogen peroxide nih.gov |
| Efficiency | Multi-step, purification between steps | One-pot synthesis, multi-component reactions mdpi.com |
By integrating these green chemistry principles, the synthesis of this compound can be shifted from a conventional, resource-intensive process to a sustainable and efficient one, aligned with the future demands of the chemical and pharmaceutical industries.
Theoretical and Computational Investigations of N Hydroxyfuran 3 Carboximidamide
Electronic Structure and Reactivity Predictions for N-Hydroxyfuran-3-carboximidamide
The electronic characteristics of this compound are fundamental to understanding its potential reactivity, stability, and intermolecular interactions.
Quantum Chemical Calculations on this compound
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating molecular properties. researchgate.net For furan (B31954) and its derivatives, methods like DFT with the B3LYP functional have been successfully used to determine optimized geometries, vibrational frequencies, and electronic properties. globalresearchonline.net Similar computational approaches, such as the Gaussian 4 (G4) model, have been applied to study isomers of C4H4O, with furan identified as the most stable isomer, a finding that aligns well with experimental data. researchgate.net
For this compound, DFT calculations would be essential to predict its three-dimensional structure, bond lengths, and bond angles. Such calculations would likely be performed at a level of theory like B3LYP/6-311++G to accurately account for electron correlation and the presence of heteroatoms. researchgate.net These methods provide a foundational understanding of the molecule's electronic ground state.
Frontier Molecular Orbital Analysis of this compound
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.
In this compound, the HOMO is expected to have significant contributions from the electron-rich furan ring, particularly the oxygen and π-system, as well as the lone pairs on the nitrogen and oxygen atoms of the N-hydroxycarboximidamide group. The LUMO would likely be an antibonding π* orbital distributed across the conjugated system, including the C=N bond and the furan ring. researchgate.net The specific energies of these orbitals dictate the molecule's behavior in chemical reactions. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 1: Conceptual Frontier Molecular Orbital Properties for this compound
| Orbital | Expected Primary Character | Implied Reactivity |
| HOMO | π-orbital of furan ring, lone pairs on N and O atoms | Nucleophilic sites, susceptible to electrophilic attack |
| LUMO | π*-antibonding orbital of the conjugated system | Electrophilic sites, susceptible to nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Indicates kinetic stability but potential for reactivity |
This table is conceptual and based on general principles of FMO theory applied to the specified structure. Actual values would require specific quantum chemical calculations.
Electrostatic Potential Mapping and Charge Distribution of this compound
Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. libretexts.org These maps illustrate regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-poor, colored blue). wuxiapptec.com
For this compound, an MEP map would be expected to show significant negative potential around the oxygen atom of the furan ring, the oxygen of the hydroxyl group, and the nitrogen atoms, particularly the one not bonded to the hydroxyl group. researchgate.netnih.gov These areas are lone-pair rich and represent likely sites for hydrogen bonding and interaction with electrophiles. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and the hydrogens attached to the furan ring would exhibit positive potential, marking them as electron-deficient and potential hydrogen-bond donor sites. wuxiapptec.com This charge distribution is crucial for understanding how the molecule interacts with other molecules and biological targets.
Conformational Analysis of this compound Isomers
The flexibility of this compound, particularly rotation around single bonds, gives rise to various conformers with different energies and stabilities.
Rotational Barriers and Energetics of Isomeric Forms of this compound
The bond connecting the furan ring to the carboximidamide group and the C-N single bond within the amidine function are key rotational axes. Rotation around the C-N bond in amides and related systems is known to be restricted due to partial double-bond character arising from electron delocalization. nih.gov Studies on N′-pyridylformamidines have shown that rotational barriers around the C-N bond can be determined using NMR spectroscopy and are influenced by substituents and solvent effects. rsc.org For similar amide-like bonds, these barriers can range from approximately 12 to over 18 kcal/mol. nih.gov
In this compound, rotation around the C3-C(N) bond would likely have a lower barrier, while rotation around the C-N bond of the amidine would be significantly higher, leading to distinct, and potentially separable, E/Z isomers with respect to the C=N double bond. The presence of the furan ring and the N-hydroxy group will influence the electronic distribution, affecting the height of these rotational barriers. nih.gov
Table 2: Estimated Rotational Barriers in this compound Based on Analogous Systems
| Rotational Bond | Analogous System | Typical Barrier (kcal/mol) | Expected Consequence |
| Furan-C(N) | Aryl-Amide | Low to Moderate (2-5) | Relatively free rotation at room temperature |
| C-N (Amidine) | Amide / Formamidine | High (12-18) | Restricted rotation, potential for stable conformers |
These values are estimations based on data from structurally related compounds and are intended for illustrative purposes. nih.govrsc.org
Intramolecular Interactions and Stability in this compound Conformations
The stability of different conformers is governed by a combination of steric hindrance and intramolecular interactions, most notably hydrogen bonds. nih.govlibretexts.org The this compound structure contains both hydrogen bond donors (the -OH and potentially -NH2 groups) and acceptors (the furan oxygen, the C=N nitrogen, and the -OH oxygen). nih.govkhanacademy.org
Molecular Modeling and Dynamics Simulations of this compound
Molecular modeling and dynamics simulations are pivotal in contemporary drug discovery and materials science. These techniques allow for the exploration of molecular interactions and conformational landscapes that are often difficult to observe experimentally.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of this compound, docking studies can elucidate its potential binding modes within the active sites of various protein targets. The furan ring, with its aromatic and hydrogen-bonding capabilities, and the N-hydroxycarboximidamide group, a potential bidentate chelator and hydrogen bond donor/acceptor, are key features for molecular recognition.
Docking studies involving furan derivatives have shown that the furan oxygen can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. ijper.orgmdpi.com For instance, in studies on furan-containing compounds, interactions with key residues in the active site of enzymes have been shown to be crucial for their inhibitory activity. ijper.org Similarly, the amidine moiety is known to form strong hydrogen bonds and electrostatic interactions with protein active sites. nih.gov
In a hypothetical docking study of this compound against a potential protein target, such as a kinase or a metalloenzyme, the binding affinity is estimated through a scoring function, which is often expressed in kcal/mol. The lower the binding energy, the more stable the ligand-protein complex is predicted to be. The analysis would also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Illustrative Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues |
| Binding Affinity (kcal/mol) | -8.5 | |
| Hydrogen Bonds | 3 | Asp145, Lys72 |
| π-π Stacking | 1 | Phe80 |
| Hydrophobic Interactions | Val55, Ala70, Leu130 |
Note: The data presented in this table is illustrative and intended to represent the type of results obtained from a molecular docking study. It is not based on actual experimental or computational data for this compound.
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the motion of this compound in a solvent system, such as water, one can investigate its conformational flexibility, solvation properties, and the stability of its different tautomeric forms.
Theoretical investigations of N-hydroxy amidines have shown that they can exist in different tautomeric forms, and the presence of solvent molecules, particularly water, can significantly lower the energy barrier for tautomerization. nih.gov An MD simulation would reveal the preferred tautomeric state of this compound in an aqueous environment and the dynamics of its conversion.
The simulation would involve placing the molecule in a box of solvent molecules and calculating the forces between all atoms over a series of time steps. Analysis of the resulting trajectory can provide information on various properties, including the radial distribution function of solvent molecules around the solute, hydrogen bond lifetimes, and the root-mean-square deviation (RMSD) of the molecule's structure over time.
Illustrative Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Type |
| Force Field | AMBER, CHARMM, or GROMOS |
| Solvent Model | TIP3P or SPC/E water |
| System Size | ~5000 atoms |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
Note: The parameters in this table are typical for a molecular dynamics simulation of a small molecule in water and are for illustrative purposes only.
The results of such simulations can offer valuable insights into the molecule's stability and how it presents itself for interaction with biological targets in a physiological environment. researchgate.net
Spectroscopic and Advanced Structural Characterization of N Hydroxyfuran 3 Carboximidamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Hydroxyfuran-3-carboximidamide
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It relies on the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR would be the fundamental experiments to identify the chemical environments of the hydrogen and carbon atoms, respectively.
2D NMR Techniques for Elucidating this compound Structure
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity of atoms within a molecule, providing a more detailed structural picture than 1D NMR. lab-chemicals.comresearchgate.net For this compound, several 2D NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the furan (B31954) ring in this compound, COSY would show correlations between the protons on the ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively assign which protons are bonded to which carbons in the furan ring and any other aliphatic or aromatic groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different parts of the molecule. For instance, the proton on the furan ring could show a correlation to the carbon of the carboximidamide group, confirming the C-C bond between the ring and the side chain.
Hypothetical ¹H and ¹³C NMR Data for this compound
The following table represents hypothetical NMR data for this compound, illustrating the type of information that would be obtained from such an analysis. The chemical shifts are estimated based on typical values for similar functional groups.
| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| H2 (furan) | ~7.5 | ~140 |
| H4 (furan) | ~6.5 | ~110 |
| H5 (furan) | ~7.8 | ~145 |
| C=N (imidamide) | - | ~155 |
| N-OH | ~9.0 (broad) | - |
| NH₂ (imidamide) | ~6.0 (broad) | - |
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Solid-State NMR of this compound Polymorphs
Solid-state NMR (ssNMR) is a technique used to study the structure and dynamics of materials in the solid phase. If this compound were found to exist in different crystalline forms, known as polymorphs, ssNMR could be used to distinguish between them. Polymorphs can have different physical properties, and ssNMR can detect subtle differences in the local chemical environments of the atoms in each form, which would result in different chemical shifts and peak shapes in the ssNMR spectra. rsc.orgresearchgate.net
X-ray Crystallography of this compound and its Complexes
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. It involves diffracting X-rays off a single crystal of the material to determine the precise arrangement of atoms in the crystal lattice.
Crystal Packing and Intermolecular Interactions of this compound
A successful X-ray crystallographic analysis of this compound would provide detailed information on bond lengths, bond angles, and torsion angles within the molecule. researchgate.netnih.gov Furthermore, it would reveal how the molecules are arranged in the crystal, a phenomenon known as crystal packing. This packing is governed by intermolecular interactions such as hydrogen bonds, which are expected to be significant for this molecule due to the N-hydroxy and carboximidamide groups. chemicalbook.comnih.gov The analysis would identify which atoms are involved in hydrogen bonding and the geometry of these bonds.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z | 4 |
| Hydrogen Bonds | O-H···N, N-H···O, N-H···N |
Note: This data is purely illustrative and based on common values for small organic molecules.
Co-crystallization Studies Involving this compound
Co-crystallization is a technique where two or more different molecules are crystallized together in a defined stoichiometric ratio to form a new crystalline solid. nih.gov this compound, with its hydrogen bond donor and acceptor sites, would be a good candidate for co-crystallization studies with other molecules (co-formers). nist.govchemicalbook.com X-ray crystallography of such co-crystals would reveal the new set of intermolecular interactions that stabilize the co-crystal structure. chemicalbook.com
Vibrational Spectroscopy (IR, Raman) for this compound Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
IR Spectroscopy: In an IR spectrum of this compound, one would expect to see characteristic absorption bands for the O-H stretch of the hydroxyl group (typically broad, around 3300 cm⁻¹), N-H stretches of the amine group (around 3400-3200 cm⁻¹), the C=N stretch of the imidamide group (around 1650 cm⁻¹), and various C-O and C-H stretches and bends associated with the furan ring. researchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While strong dipoles lead to strong IR signals, changes in polarizability lead to strong Raman signals. The C=N bond and the aromatic furan ring would likely show strong signals in the Raman spectrum.
Hypothetical Vibrational Frequencies for this compound
| Functional Group | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |
| O-H stretch | 3350 (broad) | Weak |
| N-H stretch | 3400, 3300 | Weak |
| C-H stretch (furan) | 3100-3000 | 3100-3000 |
| C=N stretch | 1650 | 1650 (strong) |
| C=C stretch (furan) | 1580, 1480 | 1580, 1480 (strong) |
| C-O stretch (furan) | 1250 | Moderate |
Note: These are approximate values and can be influenced by intermolecular interactions and the physical state of the sample.
Mass Spectrometry Techniques for this compound Fragmentation Pathway Elucidation
When subjected to mass spectrometry, the this compound molecule is expected to undergo a series of characteristic fragmentation reactions. The initial ionization would form the molecular ion, the stability of which will significantly influence the subsequent fragmentation cascade. chemguide.co.uk
A probable primary fragmentation event would involve the cleavage of the furan ring, a common pathway observed in the mass spectra of 3(2H)-furanones. imreblank.ch This can occur through the breaking of the C2-C3 and C4-C5 bonds, leading to the formation of various smaller charged species. imreblank.ch Another anticipated fragmentation is the loss of small, stable neutral molecules. For instance, the loss of a hydroxyl radical (•OH) or a water molecule (H₂O) from the N-hydroxy group is a common fragmentation pattern for hydroxy-containing compounds. libretexts.org
The side chain, -C(=NOH)NH₂, is also expected to undergo specific cleavages. Alpha-cleavage, the breaking of the bond adjacent to a functional group, is a dominant fragmentation mechanism for many carbonyl and related compounds. libretexts.orgmiamioh.edu In this case, cleavage of the bond between the furan ring and the carboximidamide group would be a likely event.
Based on the analysis of related structures, a proposed fragmentation pathway for this compound is presented below. This pathway is hypothetical and awaits experimental verification.
Proposed Fragmentation Data for this compound:
| m/z (predicted) | Proposed Fragment Ion | Proposed Neutral Loss |
| 128 | [M]⁺ | - |
| 111 | [M - NH₃]⁺ | NH₃ |
| 99 | [M - CHO]⁺ | CHO |
| 83 | [M - C₂H₃NO]⁺ | C₂H₃NO |
| 69 | [C₄H₅O]⁺ | C₂H₃N₂O |
| 55 | [C₃H₃O]⁺ | C₂H₄N₂O₂ |
Reactivity and Transformation Pathways of N Hydroxyfuran 3 Carboximidamide
Chemical Stability and Degradation of N-Hydroxyfuran-3-carboximidamide
The stability of this compound is influenced by environmental factors such as moisture, light, and oxidizing agents. The inherent properties of the furan (B31954) ring and the amidoxime (B1450833) group determine its susceptibility to degradation.
Hydrolytic Stability of this compound
Amidoximes are generally more stable to hydrolysis than isostructural hydrazones. nih.gov However, their stability is pH-dependent, with increased rates of hydrolysis observed in acidic environments. The presence of the furan ring is not expected to drastically alter this inherent reactivity of the amidoxime group. It is plausible that the electron-withdrawing nature of the furan ring could slightly influence the rate of hydrolysis, but significant decomposition upon exposure to aqueous acidic conditions is anticipated.
Table 1: General Hydrolytic Stability of Related Functional Groups
| Functional Group | General Hydrolytic Stability | Influencing Factors |
| Amidoxime | More stable than hydrazones, but labile to acid-catalyzed hydrolysis. nih.gov | pH, temperature, presence of catalysts. |
| Furan | Generally stable to water, but can undergo ring-opening upon treatment with aqueous acid. | Acidity, temperature. |
Photolytic and Oxidative Degradation of this compound
Furan and its derivatives are known to be susceptible to decomposition in the presence of light and oxygen. nih.gov The furan ring can undergo photo-oxidation, leading to the formation of various degradation products. This process often involves the formation of endoperoxides as intermediates, which can then rearrange to form other compounds. rsc.org The presence of substituents on the furan ring can influence the rate and pathway of this degradation.
Furthermore, the furan ring is prone to oxidative cleavage by various oxidizing agents. nih.gov Strong oxidants can lead to the complete degradation of the ring, forming dicarbonyl compounds or carboxylic acids. The carboximidamide substituent, being an electron-withdrawing group, is expected to decrease the electron density of the furan ring, potentially reducing its susceptibility to oxidation compared to unsubstituted furan. However, significant degradation under strong oxidizing conditions is still likely.
The amidoxime moiety itself can also be subject to oxidation. Depending on the oxidizing agent and reaction conditions, amidoximes can be oxidized to various products, including nitroso compounds and amides.
Reaction Mechanisms Involving this compound
The dual functionality of this compound allows it to participate in a variety of chemical reactions, acting as either a nucleophile or an electrophile, and engaging in cycloaddition reactions.
Nucleophilic Reactivity of the Amidoxime Moiety in this compound
The amidoxime group is a potent nucleophile, primarily due to the lone pair of electrons on the nitrogen and oxygen atoms. The hydroxylamine (B1172632) nitrogen, in particular, can readily attack electrophilic centers. This nucleophilicity allows for a range of reactions, including acylation, alkylation, and addition to unsaturated systems. nih.govrsc.org
The general mechanism for nucleophilic attack by an amidoxime involves the formation of a new bond between the nitrogen or oxygen of the amidoxime and the electrophilic atom of the reaction partner. This is often followed by a proton transfer or elimination of a leaving group to yield the final product. For instance, in reactions with acyl chlorides, the amidoxime nitrogen would attack the carbonyl carbon, leading to the formation of an O- or N-acylated product after the elimination of a chloride ion. savemyexams.comsavemyexams.com
Table 2: Examples of Nucleophilic Reactions of Amidoximes
| Electrophile | Product Type |
| Acyl Halides | O- or N-acylated amidoximes |
| Alkyl Halides | O- or N-alkylated amidoximes |
| Aldehydes/Ketones | Adducts (e.g., oxadiazolines) researchgate.net |
| Acetylenes | O-vinylamidoximes rsc.org |
Electrophilic Behavior of the Furan Ring in this compound
The furan ring is an electron-rich aromatic system and typically undergoes electrophilic aromatic substitution reactions. chemicalbook.com However, the reactivity and regioselectivity of these reactions are strongly influenced by the nature of the substituents on the ring. The this compound has an electron-withdrawing carboximidamide group at the 3-position.
Electron-withdrawing groups generally deactivate the furan ring towards electrophilic attack. nih.gov They direct incoming electrophiles to specific positions on the ring. For a 3-substituted furan with an electron-withdrawing group, electrophilic substitution is expected to occur preferentially at the C5 position, and to a lesser extent at the C2 position. This is due to the relative stability of the cationic intermediates (sigma complexes) formed during the reaction. pearson.com
Cycloaddition Reactions Involving this compound
The furan ring can participate as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govrsc.org This reactivity allows for the construction of complex bicyclic systems. The efficiency and stereoselectivity of these reactions are sensitive to the electronic nature of both the furan (the diene) and the dienophile.
The presence of an electron-withdrawing substituent on the furan ring, such as the carboximidamide group in this compound, is known to decrease the reactivity of the furan as a diene in Diels-Alder reactions. rsc.orgnih.gov This is because electron-withdrawing groups lower the energy of the highest occupied molecular orbital (HOMO) of the furan, leading to a larger energy gap with the lowest unoccupied molecular orbital (LUMO) of the dienophile. Despite this deactivation, cycloaddition reactions with highly reactive dienophiles may still be possible, potentially under forcing conditions. Computational studies on substituted furans have shown that both the reactivity and the endo/exo selectivity of Diels-Alder reactions are significantly affected by the nature and position of the substituent. rsc.org
Role of this compound as a Synthetic Intermediate and Building Block
This compound is a versatile synthetic intermediate, prized for its potential in constructing a variety of heterocyclic systems. Its value stems from the presence of the N-hydroxycarboximidamide moiety, which can undergo a range of cyclization and transformation reactions, and the furan ring, which can act as a stable scaffold or participate in further chemical modifications. While direct literature on this compound is limited, its synthetic utility can be inferred from the well-established reactivity of analogous N-hydroxy-arenecarboximidamides and furan derivatives.
The primary role of N-hydroxy-carboximidamides in synthesis is as a precursor to 1,2,4-oxadiazoles. nih.govnih.govorganic-chemistry.orgresearchgate.net This transformation is typically achieved through reaction with an acylating agent, followed by a cyclodehydration step. The general pathway involves the initial O-acylation of the N-hydroxy-carboximidamide to form an O-acylamidoxime intermediate. This intermediate then undergoes thermal or base-catalyzed cyclization with the elimination of water to yield the stable 1,2,4-oxadiazole (B8745197) ring. nih.gov
The versatility of this method allows for the introduction of a wide array of substituents at the 5-position of the oxadiazole ring, depending on the choice of the acylating agent. This makes this compound a valuable building block for creating libraries of 3-furyl-1,2,4-oxadiazoles, which are of interest in medicinal chemistry due to the prevalence of the 1,2,4-oxadiazole core in bioactive molecules. nih.gov
The following table outlines the expected products from the reaction of this compound with various acylating agents, based on established synthetic protocols for 1,2,4-oxadiazole formation. nih.govorganic-chemistry.orgresearchgate.net
Table 1: Synthesis of 3-(Furan-3-yl)-1,2,4-oxadiazoles from this compound
| Acylating Agent | Expected 5-Substituent on 1,2,4-Oxadiazole |
| Acetic Anhydride | Methyl |
| Benzoyl Chloride | Phenyl |
| Ethyl Chloroformate | Ethoxy |
| Phenyl Isocyanate | Phenylamino |
Beyond the formation of 1,2,4-oxadiazoles, the furan moiety of this compound can also be exploited in synthetic transformations. The furan ring is a key structural component in many natural products and pharmaceuticals and can serve as a versatile synthon. researchgate.net For instance, the furan ring can be a precursor to a carboxylic acid group through oxidative degradation. osi.lv This transformation provides a synthetic route from this compound to more complex molecules where a carboxylic acid functionality is required.
Furthermore, the furan-3-carboxamide (B1318973) substructure is a known building block for the synthesis of bicyclic heterocyclic systems. bohrium.com Depending on the reaction conditions and the nature of the other reactants, the furan ring can participate in cycloaddition or condensation reactions. While specific examples involving this compound are not documented, the reactivity of related furan-3-carboxamides suggests its potential in constructing fused ring systems.
The following table summarizes potential transformations of this compound, highlighting its role as a versatile building block in organic synthesis.
Table 2: Potential Synthetic Transformations of this compound
| Reagent(s) | Transformation Type | Product Class |
| Acylating Agent, Heat/Base | O-Acylation, Cyclodehydration | 3-(Furan-3-yl)-1,2,4-oxadiazoles |
| Oxidizing Agent (e.g., RuCl₃, NaIO₄) | Oxidative Cleavage of Furan Ring | Carboxylic Acid Derivatives |
| Dienophile | Diels-Alder Reaction | Bicyclic Ethers |
| Electrophilic Halogenating Agent | Electrophilic Aromatic Substitution | Halogenated Furan Derivatives |
Mechanistic Investigations of Molecular Interactions of N Hydroxyfuran 3 Carboximidamide Non Clinical Focus
In Vitro Molecular Target Interaction Studies for N-Hydroxyfuran-3-carboximidamide
There is no publicly available information from in vitro studies to define the molecular targets of this compound.
Enzyme Modulation Studies with this compound (e.g., specific enzyme families)
No studies were identified that have investigated the modulatory effects of this compound on any specific enzyme or enzyme family.
Research on other compounds containing a hydroxyamidine moiety has shown that this functional group can be a key pharmacophore for enzyme inhibition. For instance, a number of N-hydroxyamidine derivatives have been synthesized and identified as potent and selective inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme involved in tryptophan metabolism and a target in cancer immunotherapy. nih.govacs.orgacs.orgnih.gov These studies suggest that the N-hydroxyamidine group can interact with metallic centers or key amino acid residues within an enzyme's active site.
Furthermore, virtual screening and in vitro assays have identified various furan-containing derivatives as inhibitors of enzymes like ATP-citrate lyase. nih.gov However, without experimental data, it is not possible to assert that this compound would exhibit similar activity against these or other enzymes.
Receptor Ligand Binding Assays for this compound (e.g., nAChR subtypes)
No receptor ligand binding assays for this compound have been reported in the scientific literature. Therefore, its affinity for any receptor, including nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes, is unknown.
Pharmacophore modeling and binding studies for ligands of nAChR subtypes have been conducted on various chemical scaffolds. nih.govnih.gov These receptors possess a complex structure with multiple subunits (e.g., α4β2, α7) that form distinct ligand-binding sites at their interfaces. frontiersin.org The binding of ligands to these sites is governed by specific interactions, such as hydrogen bonds and π-cation interactions with key residues like tryptophan. nih.gov While furan-containing compounds have been explored as potential nAChR ligands, there is no data to suggest that this compound would bind to these or any other receptor subtypes.
Structure-Activity Relationship (SAR) Studies for this compound Analogs
Due to the absence of synthesized and tested analogs of this compound, no structure-activity relationship (SAR) studies have been established.
Elucidating Key Interaction Sites within this compound Structure
The elucidation of key interaction sites requires experimental data from co-crystallization studies with a target protein or extensive SAR data, neither of which is available for this compound. Hypothetically, the N-hydroxyamidine group, with its potential for hydrogen bonding and metal chelation, and the furan (B31954) ring, with its aromatic and polar characteristics, would be the primary regions for molecular interactions.
Impact of Substituent Modifications on Molecular Interaction Profiles of this compound Derivatives
There are no studies on derivatives of this compound, and thus the impact of substituent modifications is unknown. SAR studies on other classes of furan derivatives have shown that modifications to the furan ring or its substituents can significantly alter biological activity. researchgate.netnih.gov Similarly, for hydroxyamidine-containing enzyme inhibitors, modifications to the scaffold to which the hydroxyamidine is attached are critical for potency and selectivity. nih.govacs.orgacs.org
Mechanistic Basis of Molecular Selectivity for this compound
Without identified molecular targets or comparative bioactivity data, the mechanistic basis for any potential molecular selectivity of this compound cannot be determined.
Kinetic and Thermodynamic Aspects of this compound Binding to Molecular Targets
Note: Research providing specific kinetic and thermodynamic data for the binding of this compound to molecular targets is not publicly available. The following discussion presents a hypothetical case study based on data from related furan-containing and amidine-based inhibitors to illustrate the principles of kinetic and thermodynamic analysis in molecular interactions. The molecular target, "Target X," is used for illustrative purposes.
The binding of a ligand to its molecular target is governed by a combination of kinetic and thermodynamic factors. Kinetic parameters, such as the association (k_on) and dissociation (k_off) rate constants, describe the speed at which the binding and unbinding events occur. Thermodynamic parameters, including the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of binding, define the stability of the resulting complex and the forces driving its formation.
Kinetic Profile of Binding
The interaction of this compound with its hypothetical molecular target, Target X, can be characterized by its binding kinetics. The equilibrium dissociation constant (K_d), a measure of binding affinity, is determined by the ratio of the dissociation and association rate constants (K_d = k_off / k_on). A lower K_d value indicates a higher binding affinity.
| Parameter | Value | Unit |
|---|---|---|
| Association Rate Constant (k_on) | 1.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate Constant (k_off) | 3.0 x 10⁻³ | s⁻¹ |
| Equilibrium Dissociation Constant (K_d) | 20 | nM |
The data presented in Table 1 suggest that this compound exhibits a moderately fast association rate and a relatively slow dissociation rate, resulting in a nanomolar binding affinity for Target X. The prolonged residence time of the compound at the binding site, implied by the slow k_off, could be a significant factor in its mechanism of action.
Thermodynamic Signature of Binding
Isothermal titration calorimetry (ITC) is a powerful technique used to determine the thermodynamic profile of a binding interaction. By measuring the heat released or absorbed during the binding event, ITC can provide values for the change in enthalpy (ΔH) and entropy (ΔS) of binding. The Gibbs free energy of binding (ΔG) can then be calculated using the equation: ΔG = ΔH - TΔS, where T is the absolute temperature.
| Parameter | Value | Unit |
|---|---|---|
| Binding Enthalpy (ΔH) | -25.5 | kJ/mol |
| Binding Entropy (-TΔS) | -18.2 | kJ/mol |
| Gibbs Free Energy (ΔG) | -43.7 | kJ/mol |
The thermodynamic signature in Table 2 indicates that the binding of this compound to Target X is enthalpically driven, as evidenced by the favorable negative change in enthalpy. This suggests that the formation of strong, specific interactions, such as hydrogen bonds and van der Waals contacts, between the compound and the target's binding site is the primary contributor to the binding affinity. The unfavorable negative entropy change may be attributed to the loss of conformational freedom of the ligand and protein upon binding.
The furan ring of this compound could participate in various noncovalent interactions, including hydrogen bonding and π-stacking with aromatic residues in the binding pocket of Target X. nih.gov The N-hydroxycarboximidamide moiety is capable of forming multiple hydrogen bonds, which would contribute significantly to the favorable enthalpy of binding. Studies on other amidine-containing inhibitors have highlighted the importance of this group in forming strong interactions with target proteins. nih.gov
Analytical Methodologies for N Hydroxyfuran 3 Carboximidamide
Chromatographic Separation Techniques for N-Hydroxyfuran-3-carboximidamide
Chromatography stands as a cornerstone for the separation and analysis of this compound from complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer viable pathways for its isolation and quantification, each with specific applications and advantages.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and conducting quantitative analysis of this compound. While specific, validated methods for this exact compound are not widely published, a reliable SPE-HPLC/DAD method developed for the simultaneous separation and quantitation of ten other furan (B31954) derivatives in apple cider and wine matrices demonstrates the potential of this technique. nih.gov In this method, all compounds were satisfactorily separated on a C18 column in under 30 minutes, showcasing the efficiency of HPLC for this class of compounds. nih.gov
A patent document provides a specific data point for this compound, listing an HPLC retention time of 3.16 minutes using "Method A," with a noted purity of 92%. google.com Although the full details of "Method A" are not provided in the abstract, this indicates that HPLC is a suitable technique for its analysis.
For structurally related compounds, such as other furan derivatives, reversed-phase HPLC is a common approach. The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.
Table 1: Illustrative HPLC Parameters for Analysis of Furan Derivatives (Analogous Compounds)
| Parameter | Typical Conditions for Furan Derivatives |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with water (often with an acid modifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Detector | Diode Array Detector (DAD) or UV Detector |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or controlled (e.g., 25-30 °C) |
This table presents typical conditions based on methods for analogous furan derivatives and is intended for illustrative purposes.
Gas Chromatography (GC) is particularly suited for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to convert it into a more volatile form suitable for GC analysis. For instance, silylation is a common derivatization technique for compounds with hydroxyl groups.
The analysis of furan and its derivatives in various food matrices has been successfully achieved using GC coupled with mass spectrometry (GC-MS). mdpi.com These methods often involve headspace or solid-phase microextraction (SPME) for sample preparation to isolate the volatile furanic compounds. mdpi.com For example, a study on furan derivatives in food utilized a GC system with an HP-5MS column and a specific temperature program to separate various furan isomers. mdpi.com
Table 2: Representative GC Conditions for Analysis of Volatile Furan Derivatives (Analogous Compounds)
| Parameter | Typical Conditions for Furan Derivatives |
| Column | HP-5MS (or similar non-polar to mid-polar column) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250-280 °C |
| Oven Program | A temperature gradient, for example, starting at a low temperature (e.g., 32 °C) and ramping up to a higher temperature (e.g., 200 °C) |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Sample Preparation | Headspace (HS) or Solid-Phase Microextraction (SPME) for volatile compounds |
This table outlines representative conditions based on established methods for volatile furan derivatives and serves as a general guideline.
The molecular structure of this compound does not inherently possess a chiral center. Therefore, it does not exist as enantiomers, and chiral separation techniques are not applicable.
Spectrophotometric Methods for this compound Quantification (e.g., UV-Vis)
Spectrophotometric methods, particularly UV-Vis spectroscopy, can be employed for the quantification of this compound, especially when it is the primary analyte in a simple matrix. The furan ring and the carboximidamide group are expected to exhibit characteristic UV absorbance.
For other furan derivatives, absorptiometric methods have been developed. For example, a historical method for determining furfural (B47365) involves a colorimetric reaction with aniline (B41778) acetate, with the resulting color intensity measured to quantify the compound. While this specific reaction may not be applicable, it illustrates the principle of using spectrophotometry for furan-containing compounds. The development of a quantitative UV-Vis method for this compound would require determining its molar absorptivity at its wavelength of maximum absorbance (λmax).
Electrochemical Methods for this compound Detection
Electrochemical methods can offer sensitive detection for electroactive compounds. The this compound molecule contains functional groups that could potentially be oxidized or reduced under specific electrochemical conditions. However, there is no specific information available in the reviewed literature regarding the electrochemical analysis of this compound. The development of an electrochemical method would involve cyclic voltammetry studies to determine its redox potentials, followed by the development of a suitable amperometric or voltammetric detection method.
Hyphenated Techniques for this compound Characterization (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are indispensable for the definitive characterization of this compound.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) would be a powerful tool for the sensitive and selective quantification of this compound in complex matrices. A document mentions the use of mass spectrometry for the characterization of a related compound, this compound, with a calculated m/z for the protonated molecule (M+H)+ of 227.11, with the found value being 228.1. unimi.it This indicates the applicability of mass spectrometry for this class of compounds.
GC-MS (Gas Chromatography-Mass Spectrometry) is highly effective for the analysis of volatile furan derivatives and can provide structural information through mass fragmentation patterns. mdpi.com As mentioned earlier, derivatization of this compound may be necessary for GC-MS analysis. The mass spectrum obtained from GC-MS would provide a unique fingerprint of the compound, aiding in its unambiguous identification. A study on the analysis of furan and its derivatives in food matrices successfully used GC-tandem mass spectrometry (GC-MS/MS) with multiple reaction monitoring (MRM) for detection, achieving low limits of quantitation. mdpi.com
Emerging Applications and Future Research Directions for N Hydroxyfuran 3 Carboximidamide Non Clinical
N-Hydroxyfuran-3-carboximidamide in Materials Science
The structural features of this compound make it a candidate for investigation in the field of materials science, particularly in polymer chemistry and the functionalization of nanomaterials.
Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. gfztb.comresearchgate.netacs.org The furan (B31954) ring in this compound can potentially participate in various polymerization reactions. For instance, the furan ring can undergo ring-opening polymerization or be used as a diene in Diels-Alder reactions to create cross-linked or linear polymers. researchgate.net The presence of the hydroxyamidine and furan functionalities could lead to polymers with unique properties.
The hydroxyamidine group can be involved in polycondensation reactions, potentially reacting with dicarboxylic acids or their derivatives to form novel polyesters or polyamides. acs.org This could lead to the development of bio-based polymers with tailored thermal and mechanical properties. The nitrogen and oxygen atoms in the hydroxyamidine group could also serve as sites for hydrogen bonding, influencing the macroscopic properties of the resulting polymers, such as their crystallinity and tensile strength.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reactive Moiety | Potential Polymer Class |
| Diels-Alder Reaction | Furan Ring | Cross-linked Polymers |
| Ring-Opening Polymerization | Furan Ring | Polyketones (under specific conditions) |
| Polycondensation | Hydroxyamidine Group | Polyesters, Polyamides |
It is important to note that the reactivity of the furan ring and the hydroxyamidine group would need to be carefully controlled to achieve desired polymeric structures.
The functionalization of nanomaterials is a critical step in tailoring their properties for specific applications. pageplace.denih.gov this compound possesses functionalities that could be exploited for the surface modification of various nanomaterials, such as carbon nanotubes, graphene, and metallic nanoparticles. researchgate.net
The furan group can be used to attach the molecule to surfaces through various chemical reactions. For example, the Diels-Alder reaction between a furan-functionalized molecule and a maleimide-modified surface is a well-established method for covalent attachment under mild conditions. utoronto.ca The hydroxyamidine group, with its ability to chelate metal ions, could be used to functionalize metallic or metal oxide nanoparticles. acs.orgnih.gov This could lead to hybrid materials with interesting catalytic or electronic properties.
The functionalization of nanomaterials with this compound could enhance their dispersibility in different solvents and provide reactive handles for further modification. nih.gov This could be particularly useful in the development of nanocomposites, sensors, and drug delivery systems. researchgate.netutoronto.ca
This compound in Catalysis and Coordination Chemistry
The electronic and structural characteristics of this compound suggest its potential as a ligand in coordination chemistry and as a catalyst itself.
The hydroxyamidine moiety is known to coordinate with metal ions. acs.orgacs.org This suggests that this compound could act as a ligand, binding to transition metals to form coordination complexes. youtube.com These complexes could exhibit catalytic activity in various organic transformations. The furan ring could also participate in coordination, potentially leading to multidentate ligands that form stable and reactive metal centers. sc.edu
The specific coordination mode of this compound would depend on the metal center and the reaction conditions. The combination of the "hard" oxygen and nitrogen donors of the hydroxyamidine group and the "softer" furan ring could allow for the stabilization of a variety of metal oxidation states, making it a versatile ligand for catalysis. sc.edursc.org Potential applications could include hydrogenation, oxidation, and cross-coupling reactions. acs.orgacs.org
Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field in chemistry. rsc.orgnih.gov The this compound molecule contains both acidic (hydroxy) and basic (imidamide) functionalities, which could allow it to act as a bifunctional organocatalyst. For instance, it could potentially catalyze aldol (B89426) or Michael addition reactions by activating both the nucleophile and the electrophile. rsc.org
The furan ring itself can participate in organocatalytic transformations. For example, furan derivatives have been used in asymmetric Diels-Alder reactions. researchgate.net The combination of the furan ring and the hydroxyamidine group in a single molecule could lead to novel organocatalysts with unique reactivity and selectivity. nih.govacs.org
Green Chemistry Perspectives in this compound Research
The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comfrontiersin.org Research into this compound could align with several of these principles.
A key aspect is the potential for its synthesis from renewable resources. Furfural (B47365), the precursor to many furan derivatives, can be obtained from lignocellulosic biomass. researchgate.net Developing efficient and environmentally benign synthetic routes to this compound from such bio-based starting materials would be a significant contribution to green chemistry. rsc.orgrsc.org
Furthermore, the potential applications of this compound in catalysis could contribute to greener chemical processes. Catalytic reactions are often more atom-economical and energy-efficient than stoichiometric reactions. frontiersin.org If effective catalysts based on this compound can be developed, they could replace more hazardous or less efficient catalytic systems. rsc.org
The development of biodegradable polymers from this compound would also be a significant advancement in green materials chemistry, addressing the environmental persistence of conventional plastics. acs.orgumw.edu.pl
Challenges and Future Opportunities in this compound Research and Development
The exploration of this compound and its potential applications is still in its nascent stages. While the compound has been identified as a ligand for neuronal nicotinic acetylcholine (B1216132) receptors, significant hurdles remain in its research and development trajectory. Overcoming these challenges will be crucial to unlocking the full therapeutic and scientific potential of this and related compounds. Concurrently, the unique structural features of this compound present several exciting opportunities for future investigation.
Challenges in this compound Research
The primary challenge in the study of this compound is the limited availability of comprehensive research data. Publicly accessible scientific literature detailing its synthesis, characterization, and biological activity is scarce. This lack of foundational knowledge creates a significant barrier to entry for researchers interested in investigating the compound.
Further complicating research efforts are the potential difficulties in its chemical synthesis and purification. While specific details for this compound are not widely published, analogous furan-based carboxamides have presented challenges such as low solubility, which can hinder both in vitro and in vivo studies. nih.gov The stability of the furan ring and the reactivity of the N-hydroxycarboximidamide group may also require specialized handling and reaction conditions.
A summary of key research challenges is presented in the table below:
| Challenge | Description | Potential Impact on Research |
| Limited Public Data | Scarcity of published research on synthesis, characterization, and biological activity. | Slows down new research initiatives and requires duplicative foundational work. |
| Synthesis and Purification | Potential for complex multi-step synthesis and purification processes. | Increased cost and time for obtaining research-grade material. |
| Physicochemical Properties | Potential for poor solubility and stability, as seen in related furan carboxamides. | Complicates formulation for biological assays and may limit bioavailability. |
| Intellectual Property | Existence in patent literature may restrict some avenues of research and development. google.com | Researchers may need to navigate existing patents, potentially limiting commercial applications. |
Future Opportunities in this compound Research
Despite the existing challenges, the future of this compound research holds considerable promise. The identification of this compound as a ligand for α4β2 neuronal nicotinic acetylcholine receptors opens up a significant avenue for neuropharmacological research. unimi.itunimi.it Further investigation into its specific binding mode and functional activity could lead to the development of novel probes for studying these receptors or even new therapeutic agents for neurological disorders.
The structural backbone of this compound, featuring a furan ring, also suggests potential applications in other areas. Research on similar furan-2-carboxamides has demonstrated their potential as antibiofilm agents against pathogenic bacteria like Pseudomonas aeruginosa. nih.govresearchgate.net These compounds have been shown to interfere with quorum sensing, a bacterial communication system, thereby reducing the production of virulence factors. nih.gov Future research could explore whether this compound or its derivatives share this antibiofilm activity.
Moreover, the field of furan chemistry continues to evolve, with ongoing efforts to develop more efficient synthetic routes and to understand the structure-activity relationships of furan-based compounds. ethz.chnih.gov This broader progress will likely benefit the study of this compound, making it more accessible for a wider range of scientific inquiry.
Key future opportunities are outlined in the table below:
| Opportunity | Description | Potential Research Directions |
| Neuropharmacology | Exploration of its activity at α4β2 nicotinic acetylcholine receptors. | Development of selective modulators for studying receptor function and for potential therapeutic applications in neurological diseases. |
| Antibiofilm Agents | Investigation of its potential to inhibit biofilm formation in pathogenic bacteria. | Synthesis and screening of derivatives for activity against a range of bacteria and exploration of their mechanism of action. |
| Agrochemical Research | Evaluation for potential fungicidal or insecticidal properties, a known application for some furan carboxamides. | Screening against various plant pathogens and insect pests to identify potential leads for new crop protection agents. |
| Materials Science | Incorporation of the furan moiety into novel polymers and materials. | Exploration of its use in the development of biocompatible materials or as a building block in organic electronics. |
Q & A
Basic: What are the key synthetic routes for N-hydroxyfuran-3-carboximidamide, and how can purity be optimized?
Answer:
The synthesis typically involves functionalizing a furan ring with hydroxylamine derivatives under dehydrating conditions. A common approach includes:
Imidamide formation: Reacting furan-3-carboxylic acid with hydroxylamine hydrochloride in ethanol under reflux .
Salt formation: Conversion to the hydrochloride salt (e.g., using HCl gas) to enhance stability and solubility .
Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity .
Critical parameters:
- Temperature control: Avoid exceeding 80°C to prevent decomposition of the imidamide group .
- Moisture-sensitive steps: Use anhydrous solvents and inert gas (N₂/Ar) to minimize hydrolysis .
Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is essential for confirming substituent positions and hydrogen-bonding networks. Key steps:
Crystal growth: Use slow evaporation of a saturated acetonitrile solution at 4°C .
Data collection: Employ a synchrotron source for high-resolution data (e.g., λ = 0.7–1.0 Å) to resolve light atoms (O, N) .
Refinement: SHELXL software for modeling hydrogen atoms and validating bond lengths/angles (e.g., C–N = 1.28–1.32 Å; N–O = 1.40–1.45 Å) .
Common pitfalls:
- Disorder in substituents: Use restraints or constraints during refinement for trifluoromethyl or bulky groups .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach is required:
Advanced: How do substituents (e.g., trifluoromethyl) influence the biological activity of this compound analogs?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Trifluoromethyl groups: Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
- Substituent position: Electron-withdrawing groups at the 5-position of the furan ring increase anti-inflammatory potency by 2–3× compared to unsubstituted analogs .
Methodological recommendation:
- Molecular docking: Use AutoDock Vina with PDB structures (e.g., 4COX for COX-2) to predict binding modes .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
| Property | Conditions | Observation | Reference |
|---|---|---|---|
| Solubility | PBS (pH 7.4) | 12.5 mg/mL (hydrochloride salt) vs. 2.3 mg/mL (free base) . | |
| Stability | Aqueous solution (25°C) | t₁/₂ = 48 hours; degradation via hydrolysis of imidamide to carboxamide . |
Storage recommendation:
- Lyophilize and store at –20°C under argon to extend shelf life .
Advanced: How can contradictory data on reaction yields be resolved in scaled-up syntheses?
Answer:
Contradictions often arise from:
- Kinetic vs. thermodynamic control: Optimize reaction time (e.g., 6–8 hours for maximum yield) and monitor via TLC .
- Scale-up challenges: Switch from batch to continuous flow reactors to improve heat/mass transfer .
Case study:
- A 50% yield discrepancy between lab (80%) and pilot plant (45%) scales was resolved by reducing stirring speed to prevent foaming .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis due to potential release of hydroxylamine vapors .
- Spill management: Neutralize with 10% acetic acid before disposal .
Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?
Answer:
- DFT calculations: Gaussian 09 with B3LYP/6-31G(d) basis set to model electrophilic attack at the imidamide nitrogen .
- Reactivity descriptors: Fukui indices (f⁻) identify nucleophilic sites (e.g., O in –NHOH group) .
Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
